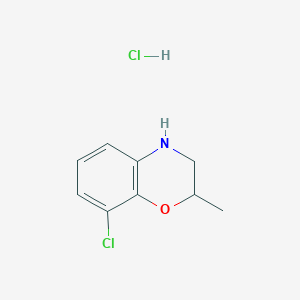

8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride

Descripción

Historical Context of Benzoxazine Derivatives in Heterocyclic Chemistry

Benzoxazines have been integral to medicinal chemistry since their discovery in the mid-20th century. The first 1,4-benzoxazine derivatives were synthesized in 1959, with subsequent studies revealing their broad pharmacological potential, including antimicrobial, anticancer, and anti-inflammatory activities. A pivotal milestone occurred in 1998 with the approval of efavirenz, a 3,1-benzoxazine derivative, as a non-nucleoside reverse transcriptase inhibitor for HIV treatment. This underscored the scaffold’s versatility and spurred interest in structurally modified analogues.

Early synthetic methods for benzoxazines relied on multistep reactions under harsh conditions, often yielding low quantities. Advances in catalysis and green chemistry later enabled efficient routes, such as palladium-catalyzed oxidative alkoxycarbonylation and Mannich condensations, which improved access to diverse derivatives. For example, the synthesis of 8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride involves cyclization of N-benzyl-2-(2,4-dichlorophenoxy)acetamide in the presence of cesium carbonate, followed by hydrochloride salt formation.

Table 1: Key Historical Developments in Benzoxazine Chemistry

Structural Significance of Chloro-Substituted Benzoxazine Analogues

The chlorine substituent in this compound plays a critical role in modulating electronic and steric properties. Chlorination at position 8 increases the compound’s electrophilicity, enhancing interactions with biological targets such as enzymes or receptors. Comparative studies show that chloro-substituted benzoxazines exhibit improved binding affinity compared to non-halogenated analogues, likely due to halogen bonding with protein residues.

The methyl group at position 2 contributes to conformational stability by restricting rotation around the C2-N bond, as evidenced by X-ray crystallography data. This rigidity optimizes the molecule’s spatial orientation for target engagement. The hydrochloride salt further improves bioavailability by increasing aqueous solubility, making the compound suitable for in vitro assays.

Table 2: Structural and Physicochemical Properties

The compound’s six-membered 1,4-benzoxazine ring adopts an envelope conformation, with the oxygen atom at position 1 and nitrogen at position 4 forming hydrogen-bonding sites. This geometry is conserved across bioactive benzoxazines, suggesting its importance in maintaining pharmacological activity.

Propiedades

IUPAC Name |

8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10ClNO.ClH/c1-6-5-11-8-4-2-3-7(10)9(8)12-6;/h2-4,6,11H,5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDXKIWRZAIGXJT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC2=C(O1)C(=CC=C2)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11Cl2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.09 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Hydrogenation and Reduction-Based Synthesis

One prominent method involves the hydrogenation of nitrophenoxyketone precursors to form benzoxazine intermediates, followed by purification and further functionalization steps.

-

- A nitrophenoxyketone (e.g., o-nitrophenoxyacetophenone) is hydrogenated in the presence of a platinum on carbon catalyst under hydrogen pressure (80–200 psig) at 60–80 °C.

- The reaction solvent system commonly uses an 8:2 mixture of toluene and isopropanol.

- After hydrogenation, the catalyst is filtered off and washed with hot toluene/isopropanol and water.

- The organic layer containing the benzoxazine intermediate (e.g., 3,4-dihydro-3-methylbenzomorpholine) is treated with sulfuric acid to remove impurities, then concentrated to yield a ~50% solution of the intermediate in toluene.

- Subsequent acylation and cyclization steps are performed by adding phosphoric acid, sodium hydroxide, and dichloroacetyl chloride, with temperature ramping from 40 °C to 80 °C and maintaining pH between 2.5 and 3.0 to complete the reaction.

-

- The hydrogenation step achieves a 93.6% yield relative to the starting o-nitrophenoxyacetophenone.

- The process involves large-scale solvent washes and catalyst recovery to maximize efficiency and purity.

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Hydrogenation | Pt/C catalyst, H2, 60–80 °C | 93.6 | 8:2 toluene/isopropanol solvent system |

| Acid treatment | 93% H2SO4 | - | Removes impurities |

| Acylation & Cyclization | 75% H3PO4, NaOH, dichloroacetyl chloride, 40–80 °C, pH 2.5–3.0 | - | Final ring closure and substitution |

This method is detailed in patent US6977299B2 and is industrially relevant for producing benzoxazine derivatives with high purity and yield.

One-Step Cyclization Using N-Boc Protected Amino Phenol Substrates

Another synthetic approach involves the use of N-Boc protected amino phenol substrates which undergo cyclization with bromoethyl derivatives to form benzoxazines in a single step.

-

- The use of N-Boc protection on the amino group prevents side reactions and allows for a cleaner cyclization.

- Reaction with bromoethyl compounds under mild conditions yields the benzoxazine ring efficiently.

- This method is compatible with various functional groups and avoids complex purification steps.

-

- 2-Amino-4-chlorophenol is treated with benzyl chloroformate in a sodium bicarbonate aqueous solution at room temperature for 15 hours.

- The product precipitates upon acidification with concentrated HCl, yielding the benzoxazine hydrochloride salt as a solid.

- Variations include use of acetic anhydride or benzoyl chloride for acylation prior to cyclization.

-

- Precipitation yields range from 70% to 79%, indicating efficient product isolation.

| Reagent | Conditions | Yield (%) | Product Form |

|---|---|---|---|

| Benzyl chloroformate + 2-amino-4-chlorophenol | NaHCO3 (3M), RT, 15h, acid precipitation | 79 | Benzoxazine hydrochloride |

| Acetic anhydride + 2-aminophenol | Water, RT, 30 min, filtration | ~70 | Benzoxazine derivative |

| Benzoyl chloride + 2-aminophenol | NaHCO3 (3M), RT, 15h, filtration | 77 | Benzoxazine derivative |

This method is described in patent US20140323720A1 and offers a straightforward, scalable route with minimal side products.

Multi-Step Synthesis via Epoxide Intermediates and N-Alkylation

A more complex synthetic route involves the use of epoxide intermediates and N-alkylation reactions to introduce the methyl and chloro substituents at desired positions.

-

- Starting from 4-chlorophenethylamine, sulfonylchloride is added at low temperature (0–5 °C) followed by stirring at 25–30 °C.

- The intermediate is reacted with racemic or chiral propylene oxide to form an epoxide-containing intermediate.

- Treatment with thionyl chloride at 45–50 °C for 10–12 hours promotes ring closure to form the benzoxazine core.

- Final purification and conversion to the hydrochloride salt are achieved by treatment with 5% HCl in dioxane.

-

- The final hydrochloride salt is obtained in 71% yield.

- Characterization by NMR and LCMS confirms the structure and purity.

| Step | Conditions | Yield (%) | Notes |

|---|---|---|---|

| Sulfonylchloride addition | 0–5 °C to 25–30 °C, 10–12 h | - | Formation of sulfonamide |

| Epoxide addition | Racemic propylene oxide, RT | - | Epoxide intermediate formed |

| Thionyl chloride treatment | 45–50 °C, 10–12 h | - | Cyclization to benzoxazine |

| Hydrochloride salt formation | 5% HCl in dioxane | 71 | Final product isolation |

This process is detailed in patent WO2015170346A1 and is notable for its use of epoxide chemistry and mild conditions for ring closure.

Additional Synthetic Considerations and Variations

-

- Benzoxazine nitrogen can be alkylated or acylated using alkyl halides or acid chlorides under basic conditions, expanding the diversity of derivatives.

- Borane-tetrahydrofuran complex is used as a reducing agent in some synthetic routes to reduce intermediates prior to ring closure.

- Oxidation steps such as Swern or Jones oxidation convert alcohol intermediates to ketones when necessary.

-

- Cyclization often involves treatment with acid halides or bases like potassium tert-butoxide.

- Nitrosation followed by reduction is used to prepare amino intermediates for further functionalization.

-

- Filtration, acid-base extraction, and recrystallization are standard methods.

- Use of solvents like toluene, isopropanol, methanol, and water in various ratios is common for washing and product isolation.

These methodologies are supported by patent US5420126A and WO2008052075A2, which describe detailed synthetic sequences and conditions for benzoxazine derivatives.

Summary Table of Preparation Methods

Análisis De Reacciones Químicas

Types of Reactions

8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different reduced forms.

Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution can produce various substituted benzoxazine derivatives .

Aplicaciones Científicas De Investigación

Pharmacological Studies

8-Chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride has been investigated for its potential as an anti-cancer agent. Studies have shown that benzoxazine derivatives can inhibit specific kinases involved in cancer progression, such as PI3K and DNA-PK . The compound's structural modifications enhance its binding affinity to these targets, suggesting its utility in developing new cancer therapies.

Neuroprotective Effects

Research indicates that compounds within the benzoxazine class exhibit neuroprotective properties. For instance, derivatives have been studied for their ability to protect neuronal cells from oxidative stress and apoptosis . This suggests that this compound could be explored for treating neurodegenerative diseases.

Antimicrobial Activity

Preliminary investigations into the antimicrobial properties of benzoxazines have shown promising results against various pathogens. The compound's ability to disrupt microbial cell walls may contribute to its effectiveness . Further studies are needed to quantify this activity and understand the underlying mechanisms.

Case Study 1: Anti-Cancer Activity

In a study published in a peer-reviewed journal, researchers synthesized several benzoxazine derivatives, including this compound. They evaluated their effects on cancer cell lines and found that certain derivatives significantly inhibited cell proliferation through apoptosis induction and cell cycle arrest at the G2/M phase .

| Compound | Cell Line | IC50 (µM) | Mechanism |

|---|---|---|---|

| 8-Chloro-2-methyl | MCF-7 (Breast Cancer) | 15 | Apoptosis |

| HeLa (Cervical Cancer) | 18 | Cell Cycle Arrest |

Case Study 2: Neuroprotection

A recent study focused on the neuroprotective effects of benzoxazines in models of oxidative stress. The researchers treated neuronal cells with hydrogen peroxide and subsequently administered various benzoxazine derivatives. Results indicated that those treated with this compound showed reduced markers of apoptosis compared to controls .

| Treatment | Viability (%) | Apoptosis Markers |

|---|---|---|

| Control | 50 | High |

| Benzoxazine | 85 | Low |

Mecanismo De Acción

The mechanism of action of 8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and triggering various biochemical pathways. The exact pathways depend on the specific application and target .

Comparación Con Compuestos Similares

Structural Modifications and Physicochemical Properties

Key structural variations among benzoxazine derivatives include substituent type, position, and additional functional groups. Below is a comparative table of select analogues:

Key Observations :

- Chlorine Position : Chlorine at C8 (target compound) vs. C6 (e.g., ) alters electronic distribution and steric interactions, impacting binding to biological targets.

- Alkyl Substituents : Methyl (target) vs. ethyl at C2 affects lipophilicity, influencing pharmacokinetic properties like absorption and metabolism.

- Functional Groups : Carboxylic acid () or ester () groups introduce polarity, modulating solubility and enzymatic degradation.

Actividad Biológica

8-Chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is a compound of interest due to its potential biological activities. This article reviews the available literature regarding its biological activity, synthesis, and mechanisms of action.

- Molecular Formula : C9H10ClNO

- Molecular Weight : 185.64 g/mol

- SMILES Notation : CC1CNC2=C(O1)C(=CC=C2)Cl

Biological Activity Overview

The biological activity of this compound is primarily linked to its structural analogs in the benzoxazine family. These compounds have been shown to exhibit various pharmacological effects, including:

- Antagonistic Activity : Compounds similar to 8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine have demonstrated significant antagonistic activity at serotonin receptors (5HT3) . For instance, modifications at the 2-position of the benzoxazine ring enhance antagonistic potency.

- Topoisomerase Inhibition : Some derivatives have been identified as inhibitors of human topoisomerase I, which is crucial for DNA replication and transcription. This activity suggests potential applications in cancer therapy .

The mechanisms underlying the biological activities of benzoxazine derivatives can be summarized as follows:

- Serotonin Receptor Antagonism :

- DNA Topoisomerase Inhibition :

Case Studies and Research Findings

Several studies have investigated the biological activities of benzoxazine derivatives:

Study on 5HT3 Receptor Antagonists

A series of derivatives were synthesized and evaluated for their ability to bind to 5HT3 receptors. The study found that:

- The introduction of methyl groups at specific positions significantly increased receptor affinity.

- The most potent compound exhibited a Ki value of 0.019 nM .

Topoisomerase I Inhibition Study

In a study evaluating various benzoxazines for their topoisomerase I inhibitory activity:

- Four compounds were identified as genotoxic.

- Two compounds demonstrated higher efficacy than camptothecin in inhibiting topoisomerase I .

Data Table: Summary of Biological Activities

Q & A

Q. What are the established synthetic routes for 8-chloro-2-methyl-3,4-dihydro-2H-1,4-benzoxazine hydrochloride?

A common approach involves cyclization of 2-aminophenol derivatives with dihaloalkanes (e.g., 1,2-dibromoethane) to form the benzoxazine core, followed by acylation or alkylation to introduce substituents. For example, Fu et al. synthesized N-dichloroacetyl-3,4-dihydro-2H-1,4-benzoxazine via cyclization of 2-aminophenols and subsequent acylation with dichloroacetyl chloride. Modifications, such as using methylating agents for the 2-methyl group and chlorination at the 8-position, would adapt this method . Characterization typically includes IR, NMR, MS, and X-ray crystallography for structural confirmation.

Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?

- 1H/13C NMR : To confirm substituent positions and hydrogen environments. For example, methyl groups at position 2 and chloro at position 8 produce distinct splitting patterns.

- X-ray crystallography : Resolves stereochemical ambiguities. The monoclinic crystal system (space group P21/n) with unit cell parameters (e.g., a=9.057 Å, β=98.776°) is typical for benzoxazine derivatives .

- ESI-MS and elemental analysis : Validate molecular weight and purity .

Q. How can researchers assess the compound’s purity and identify potential impurities?

- HPLC with UV/Vis detection : Quantifies impurities using reverse-phase columns (C18) and acetonitrile/water gradients.

- TLC : A rapid screening method with silica gel plates and visualizing agents (e.g., iodine vapor).

- Reference standards : Compare retention times or Rf values with pharmacopeial impurities (e.g., EP or USP guidelines for related benzoxazines) .

Q. What are the stability profiles of this compound under different storage conditions?

- Light sensitivity : Store in amber glass vials to prevent photodegradation.

- Humidity control : Use desiccants (e.g., silica gel) in airtight containers, as moisture may hydrolyze the benzoxazine ring.

- Temperature : Long-term stability at –20°C is recommended, with periodic NMR or HPLC checks for decomposition .

Q. What safety protocols are essential for handling this compound?

- Engineering controls : Use fume hoods to minimize inhalation exposure.

- PPE : Nitrile gloves, lab coats, and safety goggles.

- Waste disposal : Neutralize acidic/basic byproducts before disposal, following institutional guidelines for halogenated organics .

Advanced Research Questions

Q. How can synthetic yields be optimized for large-scale production in academic settings?

Q. How can contradictions in NMR data (e.g., unexpected splitting patterns) be resolved?

- 2D NMR (COSY, HSQC) : Assigns coupled protons and correlates 1H-13C signals.

- Variable-temperature NMR : Resolves dynamic effects (e.g., ring puckering in the dihydrobenzoxazine moiety).

- Crystallographic validation : Compare experimental NMR shifts with DFT-calculated values based on X-ray structures .

Q. What computational methods are suitable for modeling this compound’s electronic structure?

Q. How can structure-activity relationships (SAR) be explored for this compound?

- Substituent variation : Synthesize analogs with different halogen (e.g., fluoro at position 8) or alkyl groups (e.g., ethyl instead of methyl).

- Biological assays : Test in vitro binding affinity (e.g., radioligand assays) or enzymatic inhibition (e.g., kinase panels) to correlate structural modifications with activity .

Q. What strategies are effective for resolving crystal structure discrepancies?

- High-resolution X-ray diffraction : Collect data to ≤1.0 Å resolution for accurate electron density maps.

- Twinned crystal analysis : Use software (e.g., CELL_NOW) to deconvolute overlapping reflections in complex lattices.

- Comparative crystallography : Overlay unit cell parameters (a, b, c, β) with related benzoxazines to identify packing anomalies .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.